Hexabenzo[bc,ef,hi,kl,no,qr]coronene Hexabenzo[bc,ef,hi,kl,no,qr]coronene
Brand Name: Vulcanchem
CAS No.: 190-24-9
VCID: VC21003083
InChI: InChI=1S/C42H18/c1-7-19-21-9-2-11-23-25-13-4-15-27-29-17-6-18-30-28-16-5-14-26-24-12-3-10-22-20(8-1)31(19)37-38(32(21)23)40(34(25)27)42(36(29)30)41(35(26)28)39(37)33(22)24/h1-18H
SMILES: C1=CC2=C3C=CC=C4C3=C5C6=C2C(=C1)C7=C8C6=C9C1=C(C8=CC=C7)C=CC=C1C1=CC=CC2=C1C9=C5C1=C4C=CC=C21
Molecular Formula: C42H18
Molecular Weight: 522.6 g/mol

Hexabenzo[bc,ef,hi,kl,no,qr]coronene

CAS No.: 190-24-9

Cat. No.: VC21003083

Molecular Formula: C42H18

Molecular Weight: 522.6 g/mol

* For research use only. Not for human or veterinary use.

Hexabenzo[bc,ef,hi,kl,no,qr]coronene - 190-24-9

Specification

CAS No. 190-24-9
Molecular Formula C42H18
Molecular Weight 522.6 g/mol
IUPAC Name tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1(42),2,4(41),5,7,9(14),10,12,15,17,19,21,23,25,27,29,31(36),32,34,37,39-henicosaene
Standard InChI InChI=1S/C42H18/c1-7-19-21-9-2-11-23-25-13-4-15-27-29-17-6-18-30-28-16-5-14-26-24-12-3-10-22-20(8-1)31(19)37-38(32(21)23)40(34(25)27)42(36(29)30)41(35(26)28)39(37)33(22)24/h1-18H
Standard InChI Key IVJZBYVRLJZOOQ-UHFFFAOYSA-N
SMILES C1=CC2=C3C=CC=C4C3=C5C6=C2C(=C1)C7=C8C6=C9C1=C(C8=CC=C7)C=CC=C1C1=CC=CC2=C1C9=C5C1=C4C=CC=C21
Canonical SMILES C1=CC2=C3C=CC=C4C3=C5C6=C2C(=C1)C7=C8C6=C9C1=C(C8=CC=C7)C=CC=C1C1=CC=CC2=C1C9=C5C1=C4C=CC=C21

Introduction

Physical and Chemical Properties

Hexabenzo[bc,ef,hi,kl,no,qr]coronene exhibits distinctive physical and chemical properties that make it valuable for both fundamental research and potential applications. Table 1 summarizes the key physical and chemical properties of this compound:

Table 1: Physical and Chemical Properties of Hexabenzo[bc,ef,hi,kl,no,qr]coronene

PropertyValueReference
Molecular FormulaC₄₂H₁₈
Molecular Weight522.59 g/mol
Physical FormSolid
Symmetry GroupD₆ₕ
CAS Registry Number190-24-9
InChIKeyIVJZBYVRLJZOOQ-UHFFFAOYSA-N

One of the most notable characteristics of hexabenzo[bc,ef,hi,kl,no,qr]coronene is its electronic structure. The extended π-conjugated system contributes to its unique optical and electronic properties. The compound has been the subject of various ionization energy studies, with measurements obtained through different experimental techniques as shown in Table 2:

Table 2: Ionization Energy Measurements of Hexabenzo[bc,ef,hi,kl,no,qr]coronene

Ionization Energy (eV)MethodReferenceNotes
7.1 ± 0.1Electron Impact (EI)Gallegos, 1968
6.87 ± 0.02Photoelectron Spectroscopy (PE)Clar and Schmidt, 1978Vertical value
6.87Photoelectron Spectroscopy (PE)Clar and Schmidt, 1977Vertical value
6.89Photoelectron Spectroscopy (PE)Clar and Schmidt, 1976Vertical value

Spectroscopically, hexabenzo[bc,ef,hi,kl,no,qr]coronene displays interesting optical properties. It emits orange-yellow phosphorescence when in solid solution at low temperatures . This photoluminescent behavior, combined with its electronic structure, makes it a compound of interest for potential applications in optoelectronic devices.

Synthesis Methods

Several synthetic routes have been developed to produce hexabenzo[bc,ef,hi,kl,no,qr]coronene, with the primary methods focusing on cyclodehydrogenation reactions of suitable precursors. Table 3 summarizes the main synthetic approaches:

Table 3: Synthesis Methods for Hexabenzo[bc,ef,hi,kl,no,qr]coronene

MethodKey Reagents/ConditionsResearchersYearReference
CyclodehydrogenationHexaphenylbenzene with oxidizing agentsHalleux, Martin, and King1958
Zinc/Zinc Chloride ReactionDibenz-1,9;2,3-anthrone with Zn/ZnCl₂Halleux, Martin, and King1958
Bromination-Dehydrogenation2,3,7,8-dibenzoperinaphthene with bromine, followed by thermal dehydrogenationClar and Ironside1958
Oxidative CyclodehydrogenationOligophenylene precursorsKübel et al.2000

The oxidative cyclodehydrogenation method has been particularly well-studied. Detailed investigations by Kübel et al. confirmed that this reaction occurs exclusively via an intramolecular pathway without the formation of organic side products . This understanding has been crucial for the controlled synthesis of hexabenzo[bc,ef,hi,kl,no,qr]coronene and related large polycyclic aromatic hydrocarbons.

Modern synthetic approaches typically employ iron(III) chloride in nitromethane as the oxidizing agent to facilitate the cyclodehydrogenation reactions . The reaction sequence often begins with an Aldol condensation between dibenzyl ketone and a benzil derivative to form a substituted cyclopentadienone, followed by a Diels-Alder reaction with an alkyne, expulsion of carbon monoxide, and finally oxidative cyclization to yield the target hexabenzocoronene .

Crystal Structure and Supramolecular Organization

Hexabenzo[bc,ef,hi,kl,no,qr]coronene exhibits fascinating behavior in the solid state, with distinctive crystal packing arrangements that have been characterized through various analytical techniques, including X-ray diffraction, selected area electron diffraction, and high-resolution electron microscopy .

The compound crystallizes in what is known as the "c-motif" . Studies have shown that small crystals of hexabenzo[bc,ef,hi,kl,no,qr]coronene exhibit characteristic distortions of the unit cell . The planar structure of the molecule, combined with its extended π-system, facilitates strong π-π interactions between adjacent molecules in the crystal lattice, leading to a stacking arrangement with an interplanar distance of approximately 0.35 nm .

One of the most interesting supramolecular properties of hexabenzo[bc,ef,hi,kl,no,qr]coronene and its derivatives is their ability to self-assemble into columnar phases . These columnar structures can exhibit long-range order, as demonstrated in studies of carboxylate-functionalized derivatives . Through small-angle X-ray scattering, researchers have shown that these columns can organize into two-dimensionally ordered oblique lattices with four columns per unit cell .

The columnar self-assembly behavior of hexabenzo[bc,ef,hi,kl,no,qr]coronene derivatives has been particularly valuable for the development of supramolecular electronics. In certain derivatives, these columnar phases further organize into sheets that can roll up like a carpet to form multi-walled nanotubes with an outer diameter of approximately 20 nm and a wall thickness of 3 nm . Within these nanotubes, the stacks of coronene disks align with the length of the tube, creating structures with interesting electrical properties, especially after one-electron oxidation with agents like nitrosonium tetrafluoroborate (NOBF₄) .

Applications and Research Developments

The unique structural and electronic properties of hexabenzo[bc,ef,hi,kl,no,qr]coronene have led to its exploration in various research fields and potential applications:

Supramolecular Electronics

Hexabenzocoronene and its derivatives have been extensively investigated for their potential in supramolecular electronics . The ability of these compounds to self-assemble into ordered columnar structures with significant π-orbital overlap facilitates efficient charge transport, making them promising candidates for organic electronic devices. The carbon nanotubes formed by certain hexabenzocoronene derivatives exhibit interesting electrical properties, particularly after oxidative doping, transitioning from insulating to conducting behavior .

Advanced Imaging and Characterization

Hexabenzo[bc,ef,hi,kl,no,qr]coronene has served as a model compound for advanced imaging techniques. It was the first molecule to be imaged by atomic force microscopy (AFM) in a way that allowed differences in bond order and bond lengths of individual bonds to be distinguished in direct space . This breakthrough has contributed significantly to our understanding of chemical bonding and molecular structure visualization.

Hybrid Materials Development

Research has expanded into creating hybrid materials by combining hexabenzocoronene with other molecular systems. In 2014, Hirsch and colleagues at the University of Erlangen-Nuremberg synthesized a compound in which hexabenzocoronene is covalently linked to buckminsterfullerene . X-ray crystallography revealed a close bond distance of only 3.17 Å between the two aromatic components, suggesting potential for various optoelectronic applications .

Theoretical studies have also explored the pairing of hexabenzocoronene with antiaromatic sulfur- and selenium-core-modified porphyrins (isophlorins). These investigations found that isophlorins significantly affect the structural and electronic properties of the resulting dyads, potentially influencing their reactivity .

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